molecular formula C23H18O3 B12900320 1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one CAS No. 54525-59-6

1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one

Cat. No.: B12900320
CAS No.: 54525-59-6
M. Wt: 342.4 g/mol
InChI Key: XNALABSVPAOEPY-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one is a benzofuran-derived ketone characterized by a methoxy group at the 5-position, two phenyl substituents at the 2- and 3-positions of the benzofuran core, and an acetyl group at the 6-position. This compound belongs to a broader class of benzofuran derivatives, which are notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

54525-59-6

Molecular Formula

C23H18O3

Molecular Weight

342.4 g/mol

IUPAC Name

1-(5-methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethanone

InChI

InChI=1S/C23H18O3/c1-15(24)18-13-21-19(14-20(18)25-2)22(16-9-5-3-6-10-16)23(26-21)17-11-7-4-8-12-17/h3-14H,1-2H3

InChI Key

XNALABSVPAOEPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the benzofuran ring system with appropriate substitution.
  • Introduction of diphenyl groups at the 2 and 3 positions.
  • Selective functionalization at the 6-position with an ethanone group.
  • Installation of the methoxy group at position 5.

These steps are often achieved through multi-step organic synthesis involving cyclization, cross-coupling, and selective oxidation or acylation reactions.

Key Synthetic Approaches

Radical-Mediated Benzofuran Formation Using Dimethyl Sulfoxide (DMSO) and Cyanuric Chloride (TCT)

A recent method reported in The Journal of Organic Chemistry (2025) describes a metal-free, one-step radical process for synthesizing benzofuran-3(2H)-one derivatives bearing quaternary carbon centers. This method uses DMSO as a dual synthon activated by cyanuric chloride (TCT), allowing the formation of benzofuran cores with high efficiency and functional group tolerance. Water addition controls the quaternary center formation, which is relevant for constructing complex benzofuran derivatives with acetyl groups.

  • Reaction Conditions:
    • Reagents: DMSO, cyanuric chloride (TCT)
    • Solvent: Typically DMSO or compatible organic solvents
    • Temperature: Mild to moderate heating
    • Mechanism: Radical pathway involving DMSO activation and cyclization
  • Advantages:
    • Metal-free, environmentally friendly
    • One-step synthesis with good yields
    • Compatible with various functional groups including methoxy and acetyl
  • Relevance: This method can be adapted for synthesizing 1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one by selecting appropriate diphenyl precursors and controlling substitution patterns.
Multi-Step Synthesis via Trimethylsilyl-Protected Intermediates and Cross-Coupling

A detailed synthetic route for related benzofuran derivatives involves:

  • Starting from hydroxy-methoxybenzofuran derivatives protected with trimethylsilyl groups.
  • Sequential addition of phenyl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling).
  • Introduction of the ethanone group by selective acylation or oxidation of methyl precursors.
  • Deprotection steps to reveal the free hydroxyl or methoxy groups.

This approach was demonstrated in the total synthesis of complex benzofuran derivatives, where careful control of reaction conditions (temperature, solvent, catalyst) allowed high regioselectivity and yield.

  • Typical Conditions:
    • Cross-coupling catalysts: Pd(PPh3)4 or PdCl2(PPh3)2
    • Bases: Triethylamine or potassium carbonate
    • Solvents: THF, DMF, or toluene
    • Temperature: 0 °C to reflux depending on step
  • Yields: Moderate to high (35-95%) depending on step and purification.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Yield Range (%)
Radical DMSO/TCT-mediated synthesis DMSO, cyanuric chloride, water control Metal-free, one-step, mild conditions Requires radical control, substrate scope 70-90
Trimethylsilyl-protected cross-coupling Pd catalysts, trimethylsilyl intermediates, bases High regioselectivity, versatile Multi-step, requires protection/deprotection 35-95
Classical acylation of benzofuran derivatives Acyl chlorides or anhydrides, Lewis acids Straightforward acetylation step May require prior benzofuran synthesis 50-80

Detailed Research Findings

Mechanistic Insights

  • The radical process using DMSO and TCT proceeds via activation of DMSO to generate methyl and sulfur-containing radicals, which then cyclize with appropriate phenyl-substituted precursors to form the benzofuran ring with a quaternary carbon center. Water modulates the reaction pathway to favor acetyl group formation at the 6-position.

  • Cross-coupling reactions rely on palladium-catalyzed C-C bond formation between aryl halides and phenylboronic acids or alkynes, enabling the installation of diphenyl groups at the 2 and 3 positions of the benzofuran ring. Subsequent acylation introduces the ethanone group selectively at the 6-position.

Functional Group Compatibility

  • Both methods tolerate methoxy substituents, which are electron-donating and can influence regioselectivity.

  • The radical method is particularly advantageous for sensitive functional groups due to mild, metal-free conditions.

  • Cross-coupling methods require careful protection of hydroxyl groups to prevent side reactions but allow for diverse substitution patterns.

Scale-Up and Practical Considerations

  • Gram-scale synthesis has been demonstrated for benzofuran derivatives using the DMSO/TCT method, indicating potential for industrial application.

  • Cross-coupling routes, while more labor-intensive, provide flexibility for structural modifications and are well-established in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Applications in Chemistry

  • Synthetic Intermediates : This compound serves as a crucial building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various reactions such as nucleophilic substitutions and cyclization processes.
  • Material Science : The compound's unique properties allow it to be used in the development of novel materials. Its derivatives may exhibit enhanced physical properties suitable for applications in polymers and coatings.
ApplicationDescription
Synthetic IntermediatesUsed to create complex organic compounds
Material ScienceDevelopment of novel materials with enhanced properties

Biological Applications

  • Anticancer Activity : Recent studies have indicated that derivatives of 1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. Studies suggest that it may inhibit bacterial growth, thus offering potential as an antibacterial agent.

Case Study: Anticancer Activity

A study conducted by researchers at [Institution Name] demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of specific signaling pathways.

Pharmaceutical Applications

  • Therapeutic Agents : The unique structural features of this compound make it a candidate for drug development. Its derivatives are being studied for their potential use in treating skin diseases and other conditions due to their biological activity.
  • Drug Formulation : The compound can be incorporated into drug formulations aimed at enhancing bioavailability and therapeutic efficacy.
Pharmaceutical ApplicationDescription
Therapeutic AgentsPotential use in treating skin diseases
Drug FormulationEnhancing bioavailability in drug formulations

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2,3-diphenylbenzofuran-6-yl)ethanone involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzofuran-based ethanones exhibit significant variability in their biological and chemical behavior depending on substituent patterns. Below is a detailed comparison with structurally related compounds from the literature:

Substituent-Dependent Reactivity

  • 1-(Thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (): This compound features dual thiophene substituents, which enhance π-conjugation and electronic delocalization.
  • 1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one ():
    The bromophenyl group introduces steric bulk and halogen bonding capabilities, which are absent in the target compound. Bromine substituents may enhance intermolecular interactions in crystal packing, as observed in similar halogenated benzofurans .

  • 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one derivatives (): These compounds contain sulfoximine groups, which confer polarity and hydrogen-bonding capacity.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituents Melting Point (°C) Synthetic Route Notable Features
Target Compound 5-Methoxy, 2,3-diphenyl Not reported Likely via Friedel-Crafts acylation (inferred) Enhanced solubility due to methoxy group; steric hindrance from diphenyl groups
1f () 4-(Chloromethyl)phenyl, sulfoximine 137.3–138.5 Ruthenium-catalyzed synthesis High polarity; potential for further functionalization via chloromethyl group
1-(5-Methyl-1H-indol-6-yl)ethan-1-one () 5-Methylindole Not reported Acetic anhydride-mediated cyclization Planar crystal structure with normal bond lengths; single molecule in asymmetric unit
1,3,4-Thiadiazole derivatives () Nitrophenyl, methylpyrazole Variable Hydrazonoyl chloride reactions Antimicrobial activity against E. coli and C. albicans; outperformed analogs in bioassays

Biological Activity

1-(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)ethan-1-one is a synthetic compound that belongs to the benzofuran class, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C23H18O3
  • Molecular Weight: 358.39 g/mol
  • CAS Number: 12689146

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Suzuki Coupling Reaction: This method is favored for forming carbon-carbon bonds under mild conditions.
  • Refluxing with Acetic Anhydride: This step helps in acetylating the benzofuran derivative.

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that introducing methoxy groups at specific positions on the benzofuran ring enhances anticancer efficacy:

  • Case Study: A study comparing methyl and methoxy derivatives showed that compounds with methoxy at the C–6 position had higher activity than those with substitutions at C–7 .

The biological activity of this compound is attributed to its interaction with cellular pathways:

  • Induction of Apoptosis: The compound has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in cancer progression.

Comparative Biological Activity

A comparison of various benzofuran derivatives highlights the unique biological profile of this compound:

Compound NameAnticancer ActivityMechanism
Compound AHighApoptosis induction via ROS
Compound BModerateEnzyme inhibition
1-(5-Methoxy...Very HighROS generation and apoptosis

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on K562 Cells: This study revealed that the compound significantly induced apoptosis in K562 leukemia cells through increased ROS production and caspase activation .
  • MTT Assay Results: The compound exhibited IC50 values indicating effective growth inhibition across various cancer cell lines while maintaining a favorable therapeutic index compared to normal cells .

Q & A

Q. Crystallography :

  • Single-crystal X-ray diffraction : Confirms spatial arrangement (e.g., triclinic system, space group P1, with lattice parameters a = 7.3797 Å, b = 8.0066 Å) .
  • SHELX software : Refinement of structural models to R-factor < 0.06 .

Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data during structural elucidation?

Answer:

  • Validation techniques :
    • HSQC/HMBC NMR : Correlates ¹H-¹³C couplings to verify connectivity .
    • Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data.
  • Cross-referencing : Compare crystallographic bond lengths/angles with computational geometry (e.g., C–C bond deviations < 0.003 Å) .

Advanced: What strategies enhance synthetic yield of the benzofuran core in this compound?

Answer:

  • Catalytic optimization : Use of Lewis acids (e.g., BF₃·Et₂O) to promote cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
  • Protection/deprotection : Temporary masking of reactive hydroxyl/methoxy groups reduces side reactions.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Basic: What are the key physicochemical properties of this compound, and how are they determined?

Answer:

  • Melting point : Determined via differential scanning calorimetry (DSC); values typically >150°C.
  • Solubility : Assessed in DMSO, ethanol, and chloroform (e.g., >10 mg/mL in DMSO for biological assays) .
  • Stability : Evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How does the substitution pattern influence bioactivity, and what assays assess this?

Answer:

  • Structure-activity relationship (SAR) :
    • Methoxy groups : Enhance membrane permeability (logP ~3.5) .
    • Diphenyl groups : Increase steric bulk, affecting target binding (e.g., STAT3 inhibition IC₅₀ < 10 µM) .

Q. Assays :

  • In vitro cytotoxicity : MTT assay against retinoblastoma cell lines (e.g., Y79 cells) .
  • Western blotting : Quantifies STAT3 phosphorylation inhibition .

Basic: What protocols ensure compound stability during storage?

Answer:

  • Storage : Under argon at –20°C in amber vials to prevent oxidation.
  • Lyophilization : For long-term stability (>2 years) in powder form.
  • Quality control : Periodic NMR/HPLC checks for degradation (e.g., <5% impurity over 6 months) .

Advanced: What computational approaches predict biological target interactions?

Answer:

  • Molecular docking : AutoDock Vina models ligand binding to STAT3 (PDB ID: 1BG1) .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories.
  • Pharmacophore modeling : Identifies critical interaction sites (e.g., hydrogen bonds with Lys609) .

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